Piperazin-2-ylmethanamine

Description

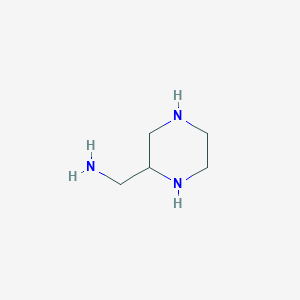

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperazin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUMKDXJNNTPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618235 | |

| Record name | 1-(Piperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130861-85-7 | |

| Record name | 1-(Piperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Piperazine Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine (B1678402) moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry. evitachem.comsigmaaldrich.com Its prevalence in a vast array of therapeutic agents stems from a unique combination of structural and physicochemical properties that make it an ideal building block for drug design. evitachem.com The flexible yet conformationally defined nature of the piperazine ring allows it to act as a versatile linker between different pharmacophores within a single molecule. researchgate.net This adaptability enables medicinal chemists to fine-tune the spatial arrangement of functional groups, optimizing interactions with biological targets.

One of the key attributes of the piperazine scaffold is its ability to modulate the pharmacokinetic properties of a drug candidate. The presence of the two nitrogen atoms imparts a degree of polarity and basicity, which can enhance aqueous solubility and improve oral bioavailability. evitachem.com Furthermore, the nitrogen atoms can be readily substituted, providing a straightforward handle for chemical modification to alter properties such as lipophilicity, metabolic stability, and target affinity. evitachem.com This chemical tractability has been exploited to develop drugs across a wide spectrum of therapeutic areas, including but not limited to, anticancer, antidepressant, antipsychotic, antiviral, and anti-inflammatory agents. researchgate.net The piperazine ring is a core component of several blockbuster drugs, underscoring its profound impact on human health.

The pharmacological versatility of piperazine derivatives is extensive. Their ability to interact with a multitude of biological targets, including G-protein coupled receptors, ion channels, and enzymes, has cemented their status as a staple in drug discovery programs. researchgate.net The structural simplicity and synthetic accessibility of the piperazine core continue to inspire the development of novel bioactive compounds with improved efficacy and safety profiles.

An Overview of Piperazin 2 Ylmethanamine: a Promising Chemical Entity in Academic Research

Rational Design and Synthesis Approaches

The rational design of a synthetic pathway to this compound balances efficiency, scalability, and the ability to introduce structural diversity. This involves selecting appropriate starting materials and reaction sequences for both the heterocyclic core and its side chain.

The construction of the piperazine ring is a foundational step in the synthesis of this compound. Several general methodologies can be adapted for this purpose.

One common strategy involves the cyclization of 1,2-diamines or their precursors. For instance, chiral 1,2-diamines, which can be derived from amino acids, can undergo annulation to form the piperazine ring, establishing a key stereocenter early in the synthesis. mdpi.comnih.gov Another classical approach is the reaction of a suitable aniline (B41778) with bis-(2-haloethyl)amine. nih.gov

More modern methods include the catalytic reduction of pyrazines or pyrazinium salts. rsc.org A versatile approach relies on the sequential double Michael addition of primary amines to nitrosoalkenes, which generates bis(oximinoalkyl)amines that can then undergo stereoselective catalytic reductive cyclization to form the piperazine ring. researchgate.net The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold also serves as a powerful method for generating substituted piperazines. rsc.orgresearchgate.net This can be achieved through reactions with various nucleophiles and electrophiles under thermal or transition-metal-catalyzed conditions. rsc.org

A ruthenium-catalyzed diol-diamine coupling offers a direct route to piperazines from readily available materials. organic-chemistry.org Additionally, palladium-catalyzed cyclization reactions can couple diamine components with propargyl units to yield highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

A common approach involves the use of a precursor functional group that can be readily converted to the aminomethyl group. Key strategies include:

Reduction of a Nitrile: A cyano group can be introduced, for example, by N-alkylation of a piperazine derivative with chloroacetonitrile. nih.gov The resulting piperazin-2-ylacetonitrile can then be reduced to this compound, typically using a reducing agent like Raney Nickel. nih.gov

Reduction of an Amide or Ester: Synthesis can proceed through a piperazine-2-carboxylic acid or its ester derivative. These intermediates are accessible through various routes, including those starting from amino acids. nih.govnih.gov The carboxylic acid can be converted to a primary amide, which is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the methanamine moiety. clockss.org

Reductive Amination: A piperazine-2-carboxaldehyde can serve as a precursor, undergoing reductive amination with ammonia (B1221849) or a protected amine equivalent to form the final product. nih.govmdpi.com

These transformations are typically performed on a pre-formed piperazine ring, which may be appropriately protected to ensure selectivity. For example, starting from commercially available N-protected amino acids, it is possible to synthesize enantiomerically pure 3-substituted piperazines which can be precursors for the target molecule. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving control over the stereochemistry at the C2 position is crucial for producing enantiomerically pure this compound. This is accomplished through stereoselective synthesis or by resolving a racemic mixture.

A highly effective method for establishing the stereochemistry of the piperazine core is the asymmetric hydrogenation of pyrazine (B50134) derivatives. Specifically, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral disubstituted piperazin-2-ones with high levels of diastereoselectivity and enantioselectivity. rsc.orgrsc.org These chiral piperazin-2-ones are valuable intermediates, as the amide carbonyl can be reduced in a subsequent step to furnish the corresponding chiral piperazine without loss of optical purity. rsc.orgrsc.org Iridium-catalyzed hydrogenation of unsaturated piperazin-2-ones also represents a viable strategy. nih.govacs.org

| Substrate Type | Catalyst/Ligand System | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Pyrazin-2-ols | Pd-complex / Chiral Ligand | H₂, 80 °C | High | up to 90% | rsc.org |

| 5,6-dihydropyrazin-2(1H)-ones | [Ir(tBu-mono-RuPHOX)(COD)]BArF | H₂ | Good | up to 94% | acs.org |

| Unsaturated Piperazin-2-ones | Iridium-Catalyzed | H₂ | Good-High | Good-High | nih.gov |

This table presents representative findings on the asymmetric hydrogenation to form chiral piperazin-2-one (B30754) precursors.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. researchgate.net This strategy transfers the inherent chirality of the starting material to the final product.

Various amino acids, including (S)-aspartate, (S)-glutamate, and phenylglycine, have been employed to construct chiral piperazine scaffolds. mdpi.comnih.govrsc.org For example, a synthetic route starting from an optically pure amino acid can be used to generate a chiral 1,2-diamine intermediate. mdpi.comnih.gov This diamine can then undergo cyclization to form a 3-substituted piperazine-2-acetic acid ester, which already contains the carbon framework for the desired methanamine side chain. mdpi.comnih.gov Another approach transforms chiral amino acids into 6-substituted piperazine-2-acetic acid esters over four steps, yielding diastereomeric mixtures that can be separated. nih.gov A synthesis starting from S-phenylalanine has been used to produce a (2S,6S)-disubstituted piperazine in 11 steps. clockss.org These amino-acid derived piperazine esters or acids are versatile intermediates for this compound. nih.govrsc.org

Beyond hydrogenation and chiral pool approaches, several other methodologies offer precise stereochemical control.

Asymmetric allylic alkylation is a powerful technique. The palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched α-secondary and even α-tertiary piperazin-2-ones. nih.gov These products can then be deprotected and reduced to the corresponding chiral piperazines. nih.gov

Chiral auxiliary-based methods provide another reliable route. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary. nih.gov Such auxiliaries guide the stereochemical outcome of key bond-forming reactions, after which they can be cleaved.

Asymmetric lithiation-trapping of N-Boc piperazines using reagents like s-BuLi in complex with a chiral ligand (e.g., (-)-sparteine) allows for the direct functionalization of the piperazine ring, yielding enantiopure α-substituted products. york.ac.uk The choice of electrophile and the substituent on the distal nitrogen atom can unexpectedly influence both the yield and the enantioselectivity of this transformation. york.ac.uk

Chiral resolution is a classical but effective technique for separating enantiomers from a racemic mixture. This can be achieved through crystallization with a chiral resolving agent to form diastereomeric salts with different solubilities, or by using chiral chromatography techniques like HPLC or SFC with a chiral stationary phase. numberanalytics.comlcms.cz

| Method | Key Features | Typical Intermediate | Stereocontrol | Reference |

| Catalytic Asymmetric Allylic Alkylation | Pd-catalyzed reaction of piperazin-2-one enolates. | α-Substituted Piperazin-2-one | High enantioselectivity | nih.gov |

| Asymmetric Lithiation-Trapping | Deprotonation with a chiral base complex followed by electrophilic quench. | α-Substituted Piperazine | High enantioselectivity | york.ac.uk |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide reactions. | Auxiliary-bound Piperazine | High diastereoselectivity | nih.gov |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation or chiral chromatography. | Racemic Piperazine derivative | Separation of enantiomers | numberanalytics.com |

This table summarizes various advanced stereoselective methodologies for synthesizing chiral piperazine derivatives.

Derivatization Strategies for Structural Modification

Structural modification of the this compound core is achieved through targeted reactions on the piperazine ring nitrogens and the exocyclic methanamine group. These derivatizations are crucial for tuning the molecule's physicochemical properties and biological activity. tandfonline.com

The two nitrogen atoms of the piperazine ring offer prime sites for substitution, though their differing chemical environments (one adjacent to the methanamine-bearing carbon, the other less hindered) can influence reactivity. The direct mono-N-substitution of piperazine can be challenging due to the formation of symmetrical N,N'-disubstituted byproducts. researchgate.net To achieve selectivity, synthetic processes often employ protecting groups (like Boc or benzyl) on one nitrogen, allowing the desired substituent to be introduced on the other, followed by deprotection. researchgate.netgoogle.com

Common N-substitution strategies include:

N-Alkylation: This is typically achieved through nucleophilic substitution reactions with alkyl halides (chlorides, bromides) or sulfonates. mdpi.com The addition of sodium or potassium iodide can improve yields by promoting halogen exchange. mdpi.com Reductive amination, reacting the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another key method for N-alkylation. mdpi.com

N-Arylation: The formation of N-aryl bonds is most commonly accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (using palladium catalysts) and the Ullmann-Goldberg reaction (using copper catalysts) are frequently employed. mdpi.com For electron-deficient aromatic or heteroaromatic systems, direct nucleophilic aromatic substitution (SNAr) is a viable and often preferred method in process chemistry due to easier work-up. mdpi.com

N-Acylation: The piperazine nitrogens can be acylated using acyl chlorides or anhydrides. google.com These reactions are fundamental for introducing amide functionalities, which can act as critical hydrogen bond donors or acceptors in biological interactions.

Table 1: N-Substitution Reactions on the Piperazine Scaffold

| Reaction Type | Typical Reagents & Catalysts | Description | Citations |

|---|---|---|---|

| N-Alkylation | Alkyl halides, NaI/KI, NaBH(OAc)₃ | Introduction of alkyl groups via nucleophilic substitution or reductive amination. | mdpi.com |

| N-Arylation | Aryl halides, Pd or Cu catalysts, Bases | Formation of C-N bonds with aromatic systems via cross-coupling reactions. | mdpi.comgyanvihar.org |

| SNAr | Electron-deficient (hetero)arenes | Substitution of a leaving group on an activated aromatic ring by the piperazine nitrogen. | mdpi.com |

| N-Acylation | Acyl chlorides, Anhydrides | Formation of amide bonds by reacting with acylating agents. | google.com |

The primary amine of the methanamine side chain provides a reactive handle for a different set of modifications, allowing for the extension and functionalization of the molecule away from the core ring.

Key reactions at this position include:

Alkylation and Acylation: Similar to the ring nitrogens, the primary amine readily undergoes alkylation and acylation. These reactions proceed via nucleophilic attack on alkyl halides or acylating agents, respectively, and are crucial for building more complex side chains.

Reductive Amination: This powerful technique can be used to introduce a wide variety of substituents onto the primary amine. A late-stage functionalization strategy might involve the reductive amination of an aldehyde intermediate to synthesize diverse inhibitors. nih.gov

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is often reversible but can be used to introduce complex appendages or as an intermediate step towards other functionalities. najah.edu

Hybrid molecules that fuse the piperazine scaffold with other heterocyclic systems are of significant interest in drug discovery. arabjchem.orgnih.gov This strategy aims to combine the favorable properties of piperazine with the unique chemical features of other rings like indole (B1671886), benzothiazole, or pyridine. arabjchem.orgnih.govnih.gov

Attachment to Piperazine Nitrogens: Heterocyclic rings are commonly attached to the N-1 or N-4 positions of the piperazine ring. For example, various indole rings have been successfully attached to the piperazine nitrogen, sometimes via an amide or methylene (B1212753) linker, to create potent and selective dopamine (B1211576) D3 receptor ligands. nih.gov Similarly, benzothiazole-piperazine scaffolds have been explored as antiviral agents. arabjchem.org

Attachment via Side Chain: The methanamine side chain can also serve as an anchor point. For instance, amide coupling of the side-chain amine with a heterocyclic carboxylic acid, such as indole-5-carboxylic acid, can be used to introduce the heterocycle. nih.gov

Fused Ring Systems: In more complex architectures, the piperazine ring can be fused with other rings to create rigid, bicyclic, or polycyclic structures, such as in 3,6-diazabicyclo[3.1.1]heptane systems. mdpi.comblumberginstitute.org

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these synthetic transformations is critical for optimizing reaction conditions, controlling selectivity, and predicting outcomes.

A notable advancement in piperazine synthesis is the use of tetrakis(dimethylamido)titanium, Ti(NMe₂)₄, to mediate C-C bond formation, providing an efficient route to substituted piperazines. acs.orgcas.cnresearchgate.net This methodology involves the reaction of tridentate monoanionic ligands containing a [−HCNCH₂−] linkage with Ti(NMe₂)₄. acs.orgacs.org

The proposed mechanism, supported by DFT calculations, proceeds as follows:

β-Hydrogen Abstraction: The process begins with the intramolecular deprotonation of the methylene group in the [−HCNCH₂−] moiety by a dimethylamide anion. This β-H abstraction step has a calculated activation energy of approximately 22 kcal/mol. acs.orgcas.cn

Formation of a Titanium Aza-allyl Complex: This deprotonation generates a putative titanium aza-allyl complex intermediate. acs.orgcas.cn

Cyclodimerization and Ring Expansion: The titanium aza-allyl complex then undergoes a facile, consecutive stepwise [3+2] cycloaddition followed by a ring expansion. acs.orgcas.cn This ultimately forms a dimerized dinuclear complex that contains the substituted piperazine backbone. cas.cn

Hydrolysis: The final substituted piperazine derivative is efficiently obtained upon hydrolysis of the titanium complex. acs.orgresearchgate.net

Interestingly, this C-C coupling reaction is sensitive to the ligand's electronic properties. When tridentate dianionic or bidentate monoanionic ligands are used instead, the reaction does not proceed, as the β-H abstraction becomes energetically unfavorable. acs.orgcas.cn

The choice of catalyst and reagents is paramount in directing the synthesis of piperazine derivatives, influencing yield, selectivity, and the types of functional groups that can be tolerated.

Transition Metal Catalysts: Palladium and copper catalysts are central to N-arylation reactions, with the specific choice of ligand (e.g., BINAP) and base (e.g., sodium tert-butoxide) being critical for efficiency. gyanvihar.org Iridium catalysts have been developed for the stereospecific synthesis of C-substituted piperazines from imines under mild conditions. acs.org The addition of N-oxides as co-catalysts was found to significantly enhance the activity and selectivity in these iridium-catalyzed reactions. acs.org

Metal-Based Ionic Liquids: As green alternatives to conventional catalysts, metal-based ionic liquids (e.g., containing Pd, Cu, Ru) have shown promise in piperazine synthesis. Their catalytic activity is often attributed to strong Lewis acidity and efficient coordination with the precursors, enhancing the nucleophilicity of the amine groups. gyanvihar.org

Zeolite Catalysts: Zeolites, such as HZSM-5, have been employed as catalysts in the synthesis of piperazine from raw materials like ethylenediamine (B42938), offering a recyclable and environmentally friendly option. researchgate.net

Reagent Stoichiometry and Protecting Groups: Controlling the formation of mono- versus di-substituted piperazines often relies on manipulating the molar ratio of reactants or, more reliably, using protecting groups. researchgate.netgoogle.com The use of a piperazine-1-cation intermediate has been explored as a method for direct mono-N-substitution, reacting the cation with an electrophile under catalysis by a d-metal compound. google.com

Table 2: Influence of Catalytic Systems on Piperazine Synthesis

| Catalyst System | Reaction Type | Key Influence | Citations |

|---|---|---|---|

| Pd-complexes (e.g., Pd(OAc)₂/BINAP) | N-Arylation | Catalyzes C-N cross-coupling; ligand choice is crucial for reaction efficiency. | gyanvihar.org |

| Cu-catalysts (e.g., CuI, CuCl) | N-Arylation / N-Alkylation | Enables Ullmann-Goldberg and multicomponent reactions to form unsymmetrical piperazines. | gyanvihar.orgrsc.org |

| Ti(NMe₂)₄ | C-C Coupling / Ring Formation | Mediates [3+3] cyclodimerization of aza-allyl intermediates to form the piperazine ring. | acs.orgcas.cnresearchgate.net |

| Iridium-complexes | C-Substitution | Allows stereospecific head-to-head coupling of imines to form C-substituted piperazines. | acs.org |

| Zeolites (e.g., HZSM-5) | Ring Formation | Acts as a recyclable catalyst for piperazine synthesis from acyclic precursors. | researchgate.net |

Considerations for Scalable Synthesis and Yield Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a thorough evaluation of synthetic methodologies to ensure economic viability, safety, and high throughput. Key considerations revolve around the selection of starting materials, optimization of reaction conditions, catalyst efficiency, and process intensification.

Catalyst Selection and Optimization

The choice of catalyst is paramount in achieving high yields and selectivity in piperazine synthesis. For the production of piperazine and its derivatives, both homogeneous and heterogeneous catalysts have been employed, each with distinct advantages for scalable operations.

Heterogeneous catalysts are often favored in industrial settings due to their ease of separation from the reaction mixture, which simplifies purification processes and allows for catalyst recycling, thereby reducing costs. For instance, in the synthesis of piperazine from raw materials like ethylenediamine or diethanolamine, catalysts containing nickel, copper, and cobalt on various supports (e.g., Al2O3, SiO2) have been utilized. researchgate.net The modification of these catalysts, for example with phosphotungstic acid, has been shown to enhance selectivity and yield. researchgate.net

A review of catalytic processes highlights the efficiency of intramolecular cyclization of aminoethylethanolamine and diethylenetriamine (B155796) for producing piperazine with high selectivity. scispace.com For large-scale production, continuous vapor-gas phase processes on heterogeneous catalysts are generally recommended. researchgate.net

Recent advancements have also explored the use of photoredox catalysis for the C-H functionalization of piperazines, which could be applicable to the synthesis of derivatives of this compound. mdpi.com While innovative, the industrial scalability of such methods requires careful consideration of reactor design and light source efficiency.

The following table summarizes various catalytic systems used in the synthesis of piperazine derivatives, highlighting the reaction conditions and resulting yields.

| Catalyst System | Starting Material(s) | Reaction Conditions | Yield (%) | Reference |

| 20% Co/H-ZSM-5 | Monoethanolamine (MEA) | Flow tubular reactor | 35 | researchgate.net |

| (40–50%) Ni and (10–15%) Cu/SiO2 with phosphotungstic acid | Monoethanolamine (MEA) | Tubular reactor | 38.7–47.8 | researchgate.net |

| 5%-Pd/C | Dioxime derivative | 50 °C, 40 bar H2, 6 h, Methanol | Not specified | nih.gov |

| Raney Nickel | Dioxime derivative | 50 °C, 40 bar H2, 6 h, Methanol | Not specified | nih.gov |

| [Pd2(pmdba)3] and (S)-(CF3)3-tBuPHOX | N-protected piperazin-2-one | 40 °C, 12-48 h, Toluene | Good to excellent | caltech.edu |

This table is representative of catalytic systems for piperazine synthesis and not specific to this compound.

Reaction Conditions and Process Intensification

Optimizing reaction parameters such as temperature, pressure, solvent, and reaction time is crucial for maximizing yield and minimizing by-product formation. For instance, industrial processes for preparing pyrimidinyl-piperazine derivatives involve precise temperature control during the reaction and cooling phases to ensure high purity and yield. google.com One patented process describes stirring a slurry at 55-60°C, followed by slow cooling to 2-5°C to facilitate product precipitation and achieve a yield of 79%. google.com

Process intensification, which aims to develop smaller, more efficient, and sustainable production processes, is a key trend. The use of flow reactors, particularly microwave-assisted flow reactors, has shown promise in accelerating reaction rates and improving the efficiency of synthesizing monosubstituted piperazine derivatives. mdpi.com This approach offers potential for commercial production with reduced reaction times and enhanced control over reaction conditions. mdpi.com

Furthermore, visible-light-induced photochemistry in combination with main-group organometallics has been demonstrated as a scalable method for the stereoselective synthesis of polyfunctional piperazines. nih.govnih.govdiva-portal.org This one-step process from readily available imines offers a significant advantage over traditional multi-step syntheses. nih.gov

Yield Optimization Strategies

Yield optimization is a multi-faceted challenge that involves not only the core reaction but also the work-up and purification steps. In the synthesis of piperazine derivatives, strategies such as the use of protecting groups can be employed to achieve selective functionalization and high yields. For example, the use of a Boc protecting group is common in the synthesis of piperazine intermediates, which is later removed in a high-yielding step. nih.gov

The choice of reagents and their stoichiometry also plays a critical role. For instance, in the acylation of a piperazine derivative, using propionyl chloride in dichloromethane (B109758) with triethylamine (B128534) at a controlled temperature of 0-5°C leads to the desired product. google.com Similarly, reductive amination using a mild reducing agent like sodium triacetoxyborohydride has been effectively used in the synthesis of piperazine-containing polyamines. nih.gov

The table below presents examples of reaction conditions and their impact on the yield of piperazine derivatives.

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| trans-(4-{2-4-(5,6-dichloro-2-methylamino-pyrimidin-4-yl)-piperazin-1-yl1-ethyl}-cyclohexyl)-ethyl)-carbamic acid tert-butyl ester | Concentrated HCl, Isopropyl alcohol/water, 55-60°C then 2-5°C | trans-(4-{4-[2-(4-aminocyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride (B599025) monohydrate | 79 | google.com |

| trans-(4-{4-[2-(4-aminocyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride monohydrate | Propionyl chloride, Triethylamine, Dichloromethane, 0-5°C | Acylated piperazine derivative | 92 | google.com |

| 1-Boc-piperazine | Chloroacetyl chloride, then 3,4-dihydro-6-hydroxy-2(1H)-quinolinone | Intermediate 4 | High | nih.gov |

| Intermediate 4 | Trifluoroacetic acid | Intermediate 5 | High | nih.gov |

This table illustrates the impact of reaction conditions on the yield of specific piperazine derivatives.

Structure Activity Relationship Sar Studies of Piperazin 2 Ylmethanamine Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of piperazin-2-ylmethanamine derivatives is profoundly influenced by the nature and position of substituents on the piperazine (B1678402) ring and the methanamine side chain. These modifications can alter the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets.

Research on analogous piperazine-containing compounds has demonstrated that substitutions at the N1 and N4 positions of the piperazine ring are pivotal for modulating pharmacological activity. For instance, in a series of trisubstituted piperazine derivatives developed as SARS-CoV-2 main protease (Mpro) inhibitors, modifications at the N1 and N4 positions were systematically explored to optimize binding affinity and antiviral activity. semanticscholar.orgresearchgate.net While not directly focused on this compound, these studies underscore the importance of the substituents on the piperazine nitrogens in defining the molecule's interaction with the target's binding pockets.

The introduction of different functional groups can lead to varied biological outcomes. For example, studies on other piperazine derivatives have shown that the presence of a methyl group on the piperazine ring can optimize steric and electronic interactions. In the context of anticancer activity, the type of substituent on the piperazine ring can determine the potency and selectivity against different cancer cell lines. For example, in a series of vindoline (B23647) derivatives, N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine moiety resulted in significant cytotoxic activity. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of compounds containing a piperazine or similar heterocyclic core, providing insights that could be extrapolated to this compound derivatives.

| Compound/Derivative Class | Substituent(s) | Biological Target/Activity | Key Findings |

| Trisubstituted Piperazine Derivatives | Varied substituents at N1 and N4 | SARS-CoV-2 Mpro | Modifications at these positions are critical for optimizing binding and antiviral efficacy. semanticscholar.orgresearchgate.net |

| (5-Methylpiperazin-2-yl)methanamine Analogs | Methyl group on piperazine ring | General Biological Activity | May optimize steric and electronic interactions for improved activity. |

| Piperazine-linked Vindoline Derivatives | N-[4-(trifluoromethyl)benzyl], N-bis(4-fluorophenyl)methyl | Anticancer (various cell lines) | These substituents conferred potent cytotoxic activity. mdpi.com |

| Arylpiperazine Derivatives | Phenyl group at N4 | Androgen Receptor (AR) Antagonist | A phenyl group at the 4-position of the piperazine ring showed strong antagonistic potency against AR. mdpi.com |

Conformational Analysis and its Correlation with Pharmacological Profiles

The three-dimensional conformation of this compound derivatives is a crucial determinant of their pharmacological profile. The piperazine ring typically exists in a chair conformation, and the orientation of substituents (axial or equatorial) can significantly impact how the molecule fits into a biological target's binding site.

Conformational analysis of 2-substituted piperazines has revealed a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation can place key pharmacophoric features in a specific spatial arrangement that is optimal for receptor binding. For instance, in a study of α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation was found to mimic the spatial orientation of key nitrogen atoms in the potent agonist nicotine. nih.gov

The energy difference between various conformations, such as the bioactive conformation and the lowest energy conformation in solution, is also a critical factor. drugdesign.org A low energy barrier to adopting the bioactive conformation is generally favorable for potent biological activity. Computational methods, such as molecular modeling and nuclear magnetic resonance (NMR) studies, are instrumental in understanding the conformational preferences and the dynamic behavior of these molecules in solution. copernicus.org

The analysis of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity highlighted the importance of defining a model bioactive conformation. nih.gov This involves identifying the key pharmacophoric features and their spatial arrangement necessary for interaction with the hypothetical receptor.

Molecular Hybridization and Bioisosteric Replacement Strategies in Drug Design

Molecular hybridization and bioisosteric replacement are powerful strategies in drug design to optimize the properties of lead compounds. Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. nih.gov This can lead to compounds with improved affinity, efficacy, and potentially a dual mode of action.

In the context of this compound, the piperazine moiety can be hybridized with other heterocyclic scaffolds known to possess biological activity. For example, the hybridization of piperazine with a triazine scaffold has been explored to develop new anticancer agents. rsc.org Similarly, piperazine has been linked to bergenin, a natural product, to create hybrids with anticancer properties. nih.gov These strategies aim to leverage the favorable pharmacokinetic properties of the piperazine ring while introducing new pharmacophoric elements to enhance biological activity.

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design, often guided by the three-dimensional structure of the biological target, is a powerful approach to developing potent and selective inhibitors based on the this compound scaffold. This strategy relies on understanding the key interactions between the ligand and the target protein at the molecular level.

Structure-based drug design was successfully employed to develop potent BACE1 inhibitors based on a piperazinone motif, which is structurally related to this compound. nih.gov By designing molecules that could form specific interactions with both the flap and the S2' pocket of the enzyme, researchers were able to achieve high potency.

In the development of inhibitors for the SARS-CoV-2 main protease, a rational design approach was used to systematically modify a hit compound containing a 1,2,4-trisubstituted piperazine scaffold. semanticscholar.orgresearchgate.net By analyzing the co-crystal structure of the initial hit with the enzyme, researchers could identify unoccupied pockets and design new derivatives with substituents that could form additional favorable interactions, leading to enhanced inhibitory potency. semanticscholar.orgresearchgate.net

The following table presents examples of rationally designed piperazine derivatives and the principles guiding their development.

| Derivative Class | Target | Design Principle | Outcome |

| Piperazinone Derivatives | BACE1 | Structure-based design to interact with the flap and S2' pocket. nih.gov | Potent inhibitors with optimized binding. nih.gov |

| Trisubstituted Piperazine Derivatives | SARS-CoV-2 Mpro | Filling unoccupied pockets identified from co-crystal structures. semanticscholar.orgresearchgate.net | Enhanced inhibitory potency and antiviral activity. semanticscholar.orgresearchgate.net |

| Piperazine-based Kinase Inhibitors | Various Kinases | Targeting specific kinase conformations (e.g., inactive state). | Development of selective kinase inhibitors. |

| Piperazine-containing GPCR Ligands | Neurotransmitter Receptors | Modifying substituents to achieve selectivity for receptor subtypes. | Ligands with specific CNS pharmacological profiles. ijrrjournal.com |

Sophisticated Analytical Techniques for Characterization and Quantitative Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of piperazin-2-ylmethanamine. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms within the molecule. For piperazine (B1678402) derivatives, characteristic signals for the protons on the piperazine ring and any substituents can be observed. For instance, in a substituted piperazine, the protons of the piperazine ring typically appear as multiplets in the range of 2.95–3.17 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of a piperazine derivative, signals for the methylene (B1212753) carbons of the piperazine ring are typically observed around 41.90 ppm and 58.36 ppm, while other methylene carbons may appear around 52.50 ppm. researchgate.net Aromatic carbons, if present in a derivative, will show signals in the region of 123.22-145.99 ppm. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the complete assignment of the molecular structure.

¹⁵N NMR: Nitrogen-15 NMR can provide direct information about the nitrogen atoms in the piperazine ring, although it is less commonly used due to the lower natural abundance and sensitivity of the ¹⁵N nucleus.

Table 1: Representative NMR Data for Piperazine Derivatives

| Technique | Observed Chemical Shifts (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 2.95–2.97 (m, 4H), 3.15–3.17 (m, 4H) | CH₂ protons of piperazine ring | mdpi.com |

| ¹³C NMR | 41.90, 58.36 | Methylene carbons of piperazine ring | researchgate.net |

| ¹³C NMR | 52.50 | Methylene carbons | researchgate.net |

| ¹³C NMR | 123.22-145.99 | Aromatic carbons | researchgate.net |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.

LC-MS and LC-MS/MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing complex mixtures containing piperazine derivatives. researchgate.net Tandem mass spectrometry (LC-MS/MS) provides structural information through fragmentation analysis. gtfch.org

ESI-MS: Electrospray ionization mass spectrometry is a soft ionization technique suitable for analyzing polar and thermally labile molecules like piperazine derivatives. gtfch.orgxml-journal.net It typically produces a protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight. core.ac.uk

MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is another soft ionization technique, though less common for small molecules like this compound.

The fragmentation patterns observed in the mass spectra of piperazine derivatives are characteristic and can be used for their identification. For example, a common fragmentation involves the loss of the N-methylpiperazine moiety. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For piperazine and its derivatives, characteristic absorption bands include:

N-H stretching: Secondary amines in the piperazine ring show N-H stretching vibrations in the range of 3220-3500 cm⁻¹. researchgate.net The exact position can be influenced by hydrogen bonding.

C-H stretching: The C-H stretching vibrations of the piperazine ring are typically observed in the 2800-3100 cm⁻¹ region. researchgate.net

C-N stretching: The stretching vibrations of the C-N bonds in the piperazine ring occur in the 1000-1300 cm⁻¹ range. researchgate.netycdehongchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Piperazine itself does not have a strong chromophore and absorbs UV light only at lower wavelengths, around 205 nm. jocpr.com However, derivatives of this compound containing aromatic or other chromophoric groups will exhibit characteristic UV-Vis absorption spectra that can be used for quantification. nih.gov

Table 2: Key IR Absorption Frequencies for Piperazine Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3220-3500 | researchgate.net |

| C-H Stretch | 2800-3100 | researchgate.net |

| C-N Stretch | 1000-1300 | researchgate.netycdehongchem.com |

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity

Chemical derivatization is a frequently employed strategy to enhance the analytical sensitivity and selectivity for compounds like this compound, which lack strong chromophores or fluorophores jocpr.comresearchgate.netjocpr.com. This process involves chemically modifying the analyte to attach a molecule (a tag) with desirable detection properties.

A common approach for piperazine and other secondary amines is derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). This reaction forms a stable, UV-active derivative that can be readily detected at low levels using standard HPLC-UV instrumentation jocpr.comjocpr.comjocpr.com. This method has been successfully validated for analyzing trace amounts of piperazine in active pharmaceutical ingredients (APIs), demonstrating that the derivatization reaction proceeds smoothly without interference from the API matrix jocpr.comresearchgate.net.

For even greater sensitivity, derivatizing agents that introduce a fluorescent tag are used. Dansyl chloride (DNS-Cl) is one such reagent used for the analysis of piperazine residues in biological tissues qascf.com. The resulting derivative can be quantified using ultra-high-performance liquid chromatography with a fluorescence detector (UHPLC-FLD), a method noted for its high sensitivity and selectivity qascf.com.

Another novel derivatizing reagent, 1-(9-anthracenylmethyl)piperazine (MAP), was developed to react rapidly with isocyanate groups, yielding derivatives with excellent UV and fluorescence responses sigmaaldrich.com. The development of such reagents, which incorporate the piperazine structure itself, underscores the versatility of this chemical moiety in analytical chemistry sigmaaldrich.com. These derivatization strategies are crucial for enabling the quantification of this compound at trace levels in complex matrices.

Table 2: Derivatization Reagents for Enhanced Detection of Piperazine Compounds

| Derivatization Reagent | Abbreviation | Analytical Technique | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| 4-chloro-7-nitrobenzofuran | NBD-Cl | HPLC-UV | Forms a UV-active derivative | jocpr.comjocpr.comjocpr.com |

| Dansyl chloride | DNS-Cl | UHPLC-FLD | Forms a fluorescent derivative | qascf.com |

| 1-(9-anthracenylmethyl)piperazine | MAP | HPLC/UV/Fluorescence | Provides strong UV and fluorescence signals | sigmaaldrich.com |

Validation and Quality Control of Analytical Methods

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for their intended purpose. For methods analyzing this compound, validation typically assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness nih.govjocpr.comscholars.direct.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For piperazine derivatives, excellent linearity is often achieved, with coefficients of determination (R²) greater than 0.99 nih.govscholars.direct. For example, a validated HPLC-UV method for a piperazine derivative showed an excellent correlation between peak area and concentration tsijournals.com.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly. For a method analyzing piperazine, percentage recoveries were reported between 104.87% and 108.06% jocpr.com. Precision studies for a CE method demonstrated good intra- and inter-day precision for migration times and peak areas nih.gov. A GC method showed a relative standard deviation (% RSD) for the peak area of piperazine to be within 2.0%, confirming good precision tsijournals.com.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. A validated HPLC-UV method for piperazine after derivatization achieved an LOD of 30 ppm and an LOQ of 90 ppm jocpr.com. A highly sensitive UHPLC-FLD method reported LODs as low as 0.50 µg/kg and LOQs of 1.80 µg/kg in chicken muscle qascf.com.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For an HPLC method, robustness was demonstrated by intentionally varying chromatographic conditions such as flow rate and column temperature, with the resulting %RSD for the analyte area remaining below 4.0% jocpr.com.

Table 3: Summary of Validation Parameters for Analytical Methods of Piperazine Derivatives | Technique | Analyte/Matrix | Linearity (R²) | LOD | LOQ | Accuracy/Recovery (%) | Reference | |---|---|---|---|---|---| | HPLC-UV | Piperazine in API | Not specified | 30 ppm | 90 ppm | 104.87 - 108.06 | jocpr.com | | GC-MS | BZP & TFMPP in Plasma | > 0.99 | 0.004 µg/mL | 0.016 µg/mL | 79 - 96 | scholars.direct | | GC-MS | BZP & TFMPP in Urine | > 0.99 | 0.002 µg/mL | 0.008 µg/mL | 90 - 108 | scholars.direct | | CE | H1-Antihistamines | > 0.99 | 5.9 - 11.4 µmol/L | 18 - 34.6 µmol/L | Not specified | nih.gov | | UHPLC-FLD | Piperazine in Chicken | ≥ 0.9991 | 0.50 µg/kg | 1.80 µg/kg | 77.46 - 96.26 | researchgate.net |

Structural Elucidation of Metabolites and Degradation Products

Understanding the metabolic fate and degradation pathways of this compound is crucial for assessing its stability and potential biotransformation products. The piperazine ring is often a primary site of metabolic activity and degradation acs.orgnih.gov.

Metabolic Pathways: Studies on a series of piperazin-1-ylpyridazines have shown that the piperazine moiety is a major metabolic site nih.govrsc.org. The primary metabolic transformations observed were N-oxidation and hydroxylation of the piperazine ring nih.gov. Through systematic metabolite identification (MetID) experiments, it was possible to guide structural modifications to the parent compounds to significantly improve their metabolic stability, increasing their in vitro microsomal half-lives by over 50-fold nih.govrsc.org. This iterative process of design based on metabolic profiling is a powerful strategy in drug discovery and development.

Degradation Products: Piperazine and its derivatives can degrade under thermal and oxidative stress. Studies on piperazine used in CO2 capture applications have identified numerous degradation products acs.orgresearchgate.nethw.ac.uk. Under oxidative conditions, major degradation products include ethylenediamine (B42938) (EDA), piperazinone (OPZ), and N-formylpiperazine (FPZ) acs.orghw.ac.uk. Thermal degradation is often initiated by a nucleophilic attack that results in the opening of the piperazine ring acs.orgresearchgate.net. Common thermal degradation products include N-formylpiperazine, ammonia (B1221849), and N-(2-aminoethyl)piperazine (AEP) acs.orgresearchgate.net. Computational studies using density functional theory (DFT) have been employed to rationalize the formation routes of these experimentally observed degradation products figshare.com. The identification and quantification of these products are typically performed using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) acs.org.

Table 4: Identified Metabolites and Degradation Products of Piperazine Scaffolds

| Product Type | Compound Name | Formation Condition | Analytical Technique | Reference |

|---|---|---|---|---|

| Metabolite | Mono-hydroxylated piperazine | In vitro (liver microsomes) | LC-MS | nih.gov |

| Metabolite | Piperazine N-oxide | In vitro (liver microsomes) | LC-MS, NMR | nih.gov |

| Degradation Product | N-Formylpiperazine (FPZ) | Oxidative / Thermal Stress | GC-MS, LC-MS | acs.orghw.ac.ukresearchgate.net |

| Degradation Product | Ethylenediamine (EDA) | Oxidative / Thermal Stress | GC-MS, LC-MS | acs.orghw.ac.uk |

| Degradation Product | N-(2-aminoethyl)piperazine (AEP) | Thermal Stress | LC-MS | researchgate.netfigshare.com |

| Degradation Product | Piperazinone (OPZ) | Oxidative Stress | LC-MS | acs.org |

Comprehensive Pharmacological and Biological Evaluation

Anti-inflammatory Activity

Piperazine (B1678402) derivatives have shown significant potential as anti-inflammatory agents, acting through various mechanisms to mitigate inflammatory responses.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

A key mechanism behind the anti-inflammatory effects of piperazine derivatives is their ability to suppress the production of critical pro-inflammatory cytokines. Research has demonstrated that certain novel piperazine compounds can significantly inhibit the generation of tumor necrosis factor-alpha (TNF-α) nih.gov. For instance, one study on the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, or LQFM182, found that it reduced the levels of both TNF-α and Interleukin-1 beta (IL-1β) in a pleurisy test model nih.gov. Further studies on other derivatives, specifically piperazino-enaminones, have confirmed their capacity to suppress TNF-α and IL-6 in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages researchgate.net. This modulation of cytokine expression is crucial, as these molecules are central mediators of the inflammatory cascade mdpi.com.

In Vitro and In Vivo Models for Inflammatory Response Assessment

The anti-inflammatory potential of piperazine derivatives has been validated using a range of standard preclinical models. A widely used in vivo model is the carrageenan-induced paw edema test in rodents, which assesses the ability of a compound to reduce acute inflammation. The derivative LQFM182, for example, was shown to effectively reduce edema formation in this model nih.gov. The carrageenan-induced pleurisy model is another valuable in vivo test that allows for the analysis of inflammatory exudate and cell migration, where piperazine compounds have demonstrated an ability to decrease the infiltration of polymorphonuclear cells nih.gov.

In vivo pain models, which are often linked to inflammation, have also been employed. The acetic acid-induced writhing test, which measures a compound's ability to reduce visceral pain, has shown that piperazine derivatives can significantly decrease the number of writhings, indicating analgesic effects tied to their anti-inflammatory action nih.govnih.gov.

Anti-cancer and Antiproliferative Effects

The piperazine scaffold is a cornerstone in the development of numerous cytotoxic agents, with derivatives showing efficacy against a wide spectrum of cancer cell lines.

Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., Breast Cancer, HeLa, A549, MKN45, SMMC-7721)

Derivatives of piperazine have demonstrated broad and potent antiproliferative activity against numerous human cancer cell lines. A notable quinoxalinyl–piperazine compound exhibited potent growth inhibition against a panel of cancer cells, including breast (MDA-MB-231), cervical (HeLa), lung (A549), and gastric (MKN-45) cancer cell lines, with IC50 values in the low micromolar range. The versatility of the piperazine structure allows for modifications that yield high cytotoxicity against specific cancer types. For instance, various benzothiazole-piperazine derivatives have shown significant activity against breast (MCF-7) and hepatocellular carcinoma cells. Similarly, piperazine-linked quinolinequinones have been effective against breast cancer cell lines like MCF7 and T-47D.

The table below summarizes the cytotoxic activity (IC50 values) of selected piperazine derivatives against various cancer cell lines as reported in the literature.

| Cancer Type | Cell Line | Derivative Class | Reported IC50/GI50 (μM) | Source |

|---|---|---|---|---|

| Breast Cancer | MCF-7 | Benzothiazole-piperazine | 9 - 60 | |

| Breast Cancer | MDA-MB-231 | Piperazine-quinoline | 98.34 | |

| Breast Cancer | MDA-MB-468 | Vindoline-piperazine | 1.00 | |

| Breast Cancer | MCF-7 | Piperazin-2-yl-pyrimidine | Active (qualitative) | |

| Cervical Cancer | HeLa | Quinoxalinyl-piperazine | 0.021 | |

| Lung Cancer | A549 | Quinoxalinyl-piperazine | 0.021 | |

| Gastric Cancer | MKN-45 | Quinoxalinyl-piperazine | 0.020 | |

| Hepatocellular Carcinoma | HUH-7 | Benzothiazole-piperazine | Active (GI50 4-25) |

Mechanisms of Antiproliferative Action

The anti-cancer effects of piperazine derivatives are mediated by several distinct mechanisms. A primary mode of action is the induction of apoptosis (programmed cell death). For example, certain piperazine-substituted pyranopyridines induce apoptosis, as confirmed by the activation of caspases 3/7. Similarly, some benzothiazole-piperazine derivatives have been shown to cause apoptosis by arresting the cell cycle in the subG1 phase.

Other mechanisms include:

Cell Cycle Arrest: Some derivatives act as specific inhibitors of the cell cycle, for instance, at the G1/S or G2/M phase, preventing cancer cells from replicating.

Targeting Signaling Pathways: Specific signaling pathways crucial for cancer cell survival can be targeted. Piperazin-2-yl-pyrimidines have been found to exert their anticancer activity by activating the JNK signaling pathway in human breast carcinoma cells.

DNA Interaction: The flexible nature of the piperazine ring allows it to interact with various biological targets, including DNA, potentially disrupting replication and transcription in cancer cells.

Generation of Reactive Oxygen Species (ROS): In photodynamic therapy applications, piperazine-fragmented silicon phthalocyanines have been shown to generate ROS, leading to high levels of cytotoxicity in breast cancer cells.

Anti-infective Applications

The piperazine scaffold has long been a foundation for anti-infective agents, with applications spanning antibacterial, antifungal, and anthelmintic therapies.

The anthelmintic (anti-worm) properties of piperazine are well-established. It functions by paralyzing parasites, which allows the host to expel them. This neuromuscular effect is believed to be caused by its agonist activity on inhibitory GABA receptors in the parasite, leading to hyperpolarization of nerve endings and flaccid paralysis.

In the realm of antibacterial agents, piperazine derivatives have demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Some derivatives function by disrupting the bacterial cell wall or interfering with nucleic acid and protein synthesis. The piperazine moiety is a key component of clinically important antibiotics like ciprofloxacin. Furthermore, novel piperazine-based polymers have been developed that target the cytoplasmic membrane of bacteria, causing leakage of cellular contents and subsequent cell death.

Beyond bacteria, certain piperazine derivatives have also exhibited significant antifungal activity, particularly against Candida species nih.gov. Their anti-infective profile also extends to anti-plasmodial (anti-malarial) activity against Plasmodium falciparum.

Anti-mycobacterial Activity against Mycobacterium tuberculosis (Mtb)

The piperazine scaffold is a crucial component in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnottingham.edu.my Over the past five decades, numerous molecules incorporating the piperazine ring have shown potent activity, not only against susceptible Mtb strains but also against multidrug-resistant (MDR) and extensively drug-resistant (XDR) variants. nih.govnottingham.edu.my The versatility of the piperazine structure allows for chemical modifications that enhance efficacy and overcome resistance mechanisms. nih.gov For instance, a piperazine-containing benzothiazinone analogue, TZY-5-84, demonstrated a low minimum inhibitory concentration (MIC) value against the M. tuberculosis H37Rv strain, ranging from 0.014 to 0.015 mg/L. nih.gov This compound was also effective against both susceptible and drug-resistant clinical isolates and showed activity against intracellular bacilli within infected macrophages. nih.gov Another study highlighted the immunomodulatory potential of piperine (B192125), which, when used in combination with rifampicin, led to a significant reduction in lung colony-forming units in a murine model of tuberculosis, suggesting it can enhance the efficacy of existing therapies. nih.gov

A key strategy in developing new anti-tubercular drugs is the targeting of essential microbial enzymes. Inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine (B1146940) nucleotides, has been identified as a vulnerable and bactericidal target in M. tuberculosis. nih.govuq.edu.au Piperazine derivatives have been successfully designed to inhibit this enzyme. nih.gov

One notable inhibitor is cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (compound 1), whose anti-tubercular activity is directly attributed to the inhibition of MtbIMPDH. nih.govnih.gov Structure-activity relationship (SAR) studies on analogues of this compound have confirmed that the piperazine and isoquinoline (B145761) rings are essential for potent, target-selective activity against whole-cell M. tuberculosis. nih.govresearchgate.net Further research led to the development of analogues, such as compound 21, which maintained activity against an Mtb strain with a resistant IMPDH mutant, and benzylurea (B1666796) derivatives that show promise for future development. nih.gov A fragment-based screening approach also identified a phenylimidazole fragment that binds to the NAD binding pocket of IMPDH; linking two molecules of this fragment resulted in a more than 1000-fold improvement in affinity for the enzyme. uq.edu.auacs.org

Table 1: Inhibition of M. tuberculosis IMPDH by Piperazine Analogues

| Compound | Description | Key Findings | Reference |

|---|---|---|---|

| Compound 1 | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | Activity is due to inhibition of MtbIMPDH. | nih.gov |

| Compound 21 | Analogue of Compound 1 | Active against a mutant of M. tuberculosis that is highly resistant to Compound 1. | nih.gov |

| Compound 47 | Analogue of Compound 1 | Showed improved IC₅₀ against MtbIMPDH while maintaining on-target whole-cell activity. | nih.gov |

| Phenylimidazole Fragment | Identified via fragment-based screening | Binds to the NAD binding pocket of IMPDH. | uq.edu.auacs.org |

The emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the development of novel therapeutics. mdpi.com Piperazine-based compounds have shown considerable promise in this area. nih.govnottingham.edu.my Research has led to the discovery of novel pyrrole (B145914) derivatives designed as hybrids of the anti-tubercular drugs BM212 and SQ109, which incorporate a piperazine moiety. bbk.ac.uk Several of these hybrid compounds, notably 9b and 9c, demonstrated high activity not only against the standard Mtb strain but also against multi-drug resistant clinical isolates. bbk.ac.uk Similarly, the piperazine-containing benzothiazinone analogue TZY-5-84 was found to be effective against thirteen drug-resistant clinical isolates of M. tuberculosis. nih.gov

Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, contributing significantly to drug resistance in M. tuberculosis. longdom.orgnih.gov The inhibition of these pumps is a key strategy to restore the efficacy of existing antibiotics. nih.goveurekaselect.com Certain piperazine derivatives have been identified as potent efflux pump inhibitors (EPIs). For example, novel pyrrole derivatives, designed as hybrids of BM212 and SQ109, showed potent inhibition of the whole-cell drug efflux pump activity in mycobacteria, with an efficacy comparable to that of verapamil, a known EPI. bbk.ac.uk Studies on piperine have also shown its ability to inhibit efflux pumps, which helps to overcome drug resistance. researchgate.net By modulating efflux pump activity, these compounds can act as promising multi-drug resistance reversal agents, making Mtb more susceptible to conventional anti-tubercular drugs. bbk.ac.ukbio-integration.org

Broad-Spectrum Antimicrobial and Antifungal Activities

Piperazine derivatives have demonstrated a wide range of antimicrobial and antifungal properties. acgpubs.orgapjhs.comijbpas.comresearchgate.net A series of synthesized substituted piperazine derivatives were tested for antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with many showing significant effects. acgpubs.org Similarly, antifungal activity was observed against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org

Alkylated piperazines and piperazine-azole hybrids have shown broad-spectrum antifungal activity, with excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus strains. nih.govuky.edu These hybrids are believed to function by disrupting the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. nih.gov Furthermore, certain 2-piperidin-4-yl-benzimidazoles, which contain a piperidine (B6355638) ring (structurally related to piperazine), are effective against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antimicrobial and Antifungal Spectrum of Piperazine Derivatives

| Organism Type | Species Tested | Reference |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Methicillin-Resistant S. aureus (MRSA), Streptomyces epidermidis | acgpubs.orgijcmas.com |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Shigella flexneri | acgpubs.orgijcmas.com |

| Fungi | Candida albicans, Candida glabrata, Candida krusei, Aspergillus flavus, Aspergillus niger, Aspergillus fumigatus | acgpubs.orgnih.govderpharmachemica.com |

Anthelmintic Properties and Parasite Paralysis Mechanisms

Piperazine has long been used as an anthelmintic agent to treat parasitic worm infections. ijbpas.compatsnap.comdrugbank.com Its mechanism of action involves targeting the neuromuscular system of the parasites, leading to their paralysis and subsequent expulsion from the host's body. patsnap.commsdvetmanual.com

Piperazine functions as a gamma-aminobutyric acid (GABA) receptor agonist. drugbank.com It binds to GABA-gated chloride channels on the parasite's muscle and nerve cells. patsnap.commsdvetmanual.com This action mimics and enhances the effect of GABA, leading to an increased influx of chloride ions. patsnap.com The influx of negative ions causes hyperpolarization of the nerve and muscle cell membranes, which inhibits the transmission of nerve impulses at the neuromuscular junction. msdvetmanual.com This results in a flaccid paralysis of the worm. drugbank.comnih.gov Once paralyzed, the parasite loses its ability to maintain its position within the host's intestinal tract and is expelled by the natural peristaltic action of the gut. patsnap.com

Antiviral Activities (e.g., HIV Capsid Modulation, SARS-CoV-2 Main Protease Inhibition)

The piperazine scaffold is a key feature in the development of antiviral agents targeting various viral proteins.

HIV Capsid Modulation

The Human Immunodeficiency Virus (HIV) capsid protein (CA) is an essential target for antiviral therapy due to its critical roles throughout the viral life cycle. nih.govresearchgate.net Piperazine-based compounds have been developed as potent HIV capsid modulators. nih.gov A series of 2-piperazineone-bearing peptidomimetics were designed to mimic host factors that bind to the HIV capsid. nih.govnih.gov

One of the most potent compounds from this series, F-Id-3o, exhibited an anti-HIV-1 EC₅₀ value of 6.0 μM. nih.govresearchgate.net Interestingly, this series of compounds showed a preference for inhibiting HIV-2, with compound Id-3o showing an EC₅₀ value of 2.5 μM against HIV-2, an improvement over the reference compound PF74. nih.govresearchgate.net Unlike PF74, F-Id-3o was found to bind to both HIV-1 CA monomers and hexamers, indicating activity in both the early and late stages of the viral lifecycle. nih.govnih.gov Other piperazinone phenylalanine derivatives also showed moderate anti-HIV-1 activity and a preference for HIV-2 inhibition. mdpi.com

Table 3: Anti-HIV Activity of 2-Piperazineone Peptidomimetics

| Compound | Target Virus | EC₅₀ Value (μM) | Key Finding | Reference |

|---|---|---|---|---|

| F-Id-3o | HIV-1 | 6.0 | Binds to both CA monomers and hexamers. | nih.govresearchgate.net |

| Id-3o | HIV-2 | 2.5 | Shows improved potency against HIV-2 compared to PF74. | nih.govresearchgate.net |

| F₂-7f | HIV-1 | 5.89 | Moderate anti-HIV-1 activity. | mdpi.com |

| 7f | HIV-2 | 4.52 | Potent anti-HIV-2 activity, comparable to PF74. | mdpi.com |

SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro), also known as 3CLpro, of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug design. nih.govfrontiersin.org Structurally diverse piperazine-based compounds have been synthesized and evaluated as potential inhibitors of this enzyme. nih.gov Molecular docking studies have shown that piperazine ligands can fit into the active site of the Mpro, forming strong hydrogen bonding interactions. nih.gov

A series of non-peptidic covalent inhibitors with a piperazine scaffold were designed and synthesized. nih.gov Among them, the compound GD-9 was identified as a highly potent inhibitor with an IC₅₀ of 0.18 μM against Mpro and an EC₅₀ of 2.64 μM against SARS-CoV-2 in cell-based assays, which is comparable to remdesivir. nih.gov X-ray co-crystal structures confirmed that GD-9 covalently binds to the active site of the main protease, providing a strong basis for the future development of COVID-19 therapeutics. nih.gov

of Piperazin-2-ylmethanamine and its Derivatives

The piperazine scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in a wide array of neurologically active agents. ijrrjournal.com Derivatives of piperazine have been extensively studied for their interactions with various neurotransmitter receptors. ijrrjournal.com This section focuses on the neuropharmacological properties of compounds structurally related to this compound, detailing their interactions with key central nervous system receptors.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A-R, Serotonin Reuptake Transporters)

The serotonergic system is a primary target for piperazine-based compounds. Research has demonstrated that N4-substitution of arylpiperazines can significantly enhance their affinity for 5-HT1A receptors. nih.gov For instance, derivatives where the aryl group is a 2-methoxyphenyl moiety and the 4-substituent is a phthalimido or benzamido group separated by a four-methylene unit exhibit high affinity for 5-HT1A sites. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, displays a Ki value of 0.6 nM, indicating a very high affinity. nih.gov

Similarly, incorporating a (2-methoxyphenyl)piperazine motif is a known strategy for developing potent 5-HT1A ligands. mdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) has been shown to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. mdpi.com The interaction is stabilized by hydrogen bonds between the protonated piperazine amine and the Asp116 residue of the receptor. mdpi.com

In addition to direct receptor binding, piperazine derivatives also modulate serotonin levels by interacting with the serotonin reuptake transporter (SERT). nih.govacs.org The introduction of electron-withdrawing groups, such as a cyano group, on the indole (B1671886) ring of certain indolebutylpiperazines can increase affinity for the serotonin transporter. acs.orgresearchgate.net Vilazodone, a compound featuring an arylpiperazine structure, acts as a subnanomolar 5-HT reuptake inhibitor with an RUI of 0.5 nM. acs.orgresearchgate.net Other studies have synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, which show micromolar affinity for SERT, with IC50 values ranging from 1.45 µM to 9.56 µM. nih.gov

| Compound | Target | Affinity (Ki/IC50) | Reference |

|---|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A Receptor | 0.6 nM (Ki) | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A Receptor | 1.2 nM (Ki) | mdpi.com |

| Vilazodone | SERT | 0.5 nM (RUI) | acs.orgresearchgate.net |

| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | SERT | 1.45 µM (IC50) | nih.gov |

Dopamine (B1211576) Receptor Interactions

Arylpiperazine structures are known to interact with dopamine receptors, particularly the D2-like family (D2, D3, D4). bg.ac.rsnih.govmdpi.com The binding of these ligands involves key interactions within the receptor pocket. The protonated nitrogen of the piperazine ring forms a crucial interaction with the Asp 86 residue, while the aromatic portion of the arylpiperazine engages in edge-to-face stacking interactions with phenylalanine, tryptophan, and tyrosine residues within the D2 receptor. bg.ac.rsnih.gov

The nature of the substituent on the aryl ring can influence binding affinity. Electron-donating groups, such as -OMe, tend to increase binding affinity compared to unsubstituted phenylpiperazine. bg.ac.rsnih.gov Systematic structural modifications have led to the development of selective ligands. For example, certain diaryl piperazine acetamides have been identified as potent and selective dopamine D4 receptor agonists. nih.gov Furthermore, the arylpiperazine moiety is a common scaffold in compounds designed for high selectivity for the D3 receptor over the D2 receptor. mdpi.com Vilazodone, while primarily serotonergic, shows a significantly lower affinity for the D2 receptor, with an IC50 of 666 nM, highlighting the potential for selectivity. acs.orgresearchgate.net

| Compound Class/Example | Target | Key Interaction Feature | Affinity | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-arylpiperazines | Dopamine D2 Receptor | Interaction of protonated N1 with Asp 86; Edge-to-face aromatic interactions. | Varies with aryl substitution. | bg.ac.rsnih.gov |

| Diaryl piperazine acetamides | Dopamine D4 Receptor | Agonist activity. | Potent agonists. | nih.gov |

| Vilazodone | Dopamine D2 Receptor | - | 666 nM (IC50) | acs.orgresearchgate.net |

NMDA Receptor Affinity and Ligand-Binding Studies

The interaction of piperazine-based compounds with the N-methyl-D-aspartate (NMDA) receptor is complex and highly dependent on the specific substitutions on the piperazine ring. Certain derivatives of (piperazin-2-yl)methanol have been specifically designed to have high selectivity for sigma receptors away from NMDA receptors, indicating that the core structure does not inherently confer high NMDA affinity. nih.govresearchgate.net

However, modifications to the piperazine core can produce potent NMDA receptor antagonists. For example, piperazine-2,3-dicarboxylic acid derivatives are known to act as competitive antagonists at the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor. nih.gov N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid can display improved affinity for GluN2C and GluN2D subunits over GluN2A and GluN2B. nih.gov This is in contrast to most competitive antagonists which typically show a preference for GluN2A and GluN2B. nih.gov Additionally, a metabolite of the synthetic opioid MT-45, 1,2-diphenylethylpiperazine, was found to inhibit the NMDA receptor with an IC50 of 29 µM. nih.gov

Adenosine (B11128) Receptor Antagonism and Inverse Agonism (A2A AR)

Piperazine derivatives have been successfully developed as potent and selective antagonists for the adenosine A2A receptor, a target of interest for neurodegenerative disorders. nih.govnih.govwikipedia.org Arylpiperazine-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines are a class of compounds that exhibit high binding affinity for the A2A receptor. nih.govnih.gov Starting from the known A2A antagonist SCH 58261, further optimization led to compounds like SCH 420814, which demonstrates broad selectivity and good pharmacokinetic properties. nih.gov In the striatum, A2A receptors colocalize with dopamine D2 receptors and have opposing effects; therefore, A2A antagonists can enhance D2-dependent signaling. nih.gov

Sigma Receptor (Sigma1, Sigma2) Binding Affinity

Derivatives of piperazin-2-ylmethanol (B1248053) have shown significant affinity for sigma receptors. nih.govresearchgate.net Receptor binding studies using guinea pig brain and rat liver membrane preparations have been employed to determine the affinities for σ1 and σ2 subtypes. nih.govresearchgate.netsemanticscholar.org Research indicates that an additional phenyl residue in the N-4 substituent of the piperazine ring is favorable for high σ1-receptor affinity. nih.govresearchgate.net For example, a p-methoxybenzyl substituted (piperazin-2-yl)methanol derivative exhibits a high σ1-receptor affinity with a Ki value of 12.4 nM. nih.govresearchgate.net This compound also showed selectivity over σ2, NMDA, and opioid receptors. nih.govresearchgate.net

The basic nitrogen atoms of the piperazine ring are considered important for σ2 receptor binding. nih.govmdpi.com In a series of analogs based on the σ2-agonist PB28, it was found that replacing one of the nitrogen atoms generally reduced affinity, suggesting both are crucial for optimal binding. nih.gov However, small N-cyclohexylpiperazine derivatives have also displayed high σ2 affinity (Ki = 4.70 nM). nih.gov

| Compound Class/Example | Target | Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| p-methoxybenzyl substituted (piperazin-2-yl)methanol | Sigma-1 | 12.4 nM | Selective over σ2, NMDA, kappa-opioid, and mu-opioid receptors. | nih.govresearchgate.net |

| PB28 Analog (Amide 36) | Sigma-1 | 0.11 nM | 1627-fold selective over σ2. | nih.gov |

| Small N-cyclohexylpiperazine 59 | Sigma-2 | 4.70 nM | Low σ2/σ1 selectivity. | nih.gov |

| Homopiperazine analog 2t | Sigma-2 | 4 nM | Modest selectivity vs σ1. | mdpi.com |

Opioid Receptor (Kappa, Mu) Interactions

The interaction of piperazine-containing compounds with opioid receptors is varied. Some derivatives have been specifically designed for selectivity away from kappa (κ) and mu (μ) opioid receptors. nih.govresearchgate.net For instance, the p-methoxybenzyl substituted (piperazin-2-yl)methanol with high sigma-1 affinity was noted for its lack of significant binding to these opioid receptor subtypes. nih.govresearchgate.net

Conversely, other piperazine derivatives have been synthesized as potent μ-opioid receptor (MOR) agonists. nih.gov In one study, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide showed the highest affinity and agonist potency on the MOR among the synthesized compounds. nih.gov Another compound, MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), and its fluorinated derivatives are also potent μ-receptor agonists. nih.gov While MT-45 itself has a μM affinity, its fluorinated version (2F-MT-45) shows a much higher apparent potency of 196 nM for β-arrestin2 recruitment. nih.gov

Antithrombotic and Anticoagulant Potential

The piperazine framework is integral to the development of novel antithrombotic agents. Research has focused on its role in inhibiting key components of the coagulation and platelet aggregation cascades.